

Ethyl 4-methoxybenzoate chemical properties

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Compound of Interest

Compound Name: Ethyl 4-methoxybenzoate

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An In-depth Technical Guide to the Chemical Properties of **Ethyl 4-methoxybenzoate**

Introduction

Ethyl 4-methoxybenzoate, also known by synonyms such as ethyl p-anisate and 4-methoxybenzoic acid ethyl ester, is an aromatic ester with the chemical formula $C_{10}H_{12}O_3$.^[1] It is a colorless to pale yellow liquid at room temperature, recognized for its sweet, fruity, and anise-like odor.^{[2][3]} This compound is utilized in the flavor and fragrance industries and serves as a versatile starting material in various chemical syntheses.^{[1][2]} This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and key spectral data for its characterization.

Chemical and Physical Properties

The fundamental physical and chemical properties of **Ethyl 4-methoxybenzoate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C10H12O3	[1][4]
Molecular Weight	180.20 g/mol	[1][5][6]
CAS Number	94-30-4	[1][7]
Appearance	Colorless to pale yellow liquid	[1][2][6]
Odor	Sweet, fruity, anise-like	[2]
Melting Point	7-8 °C	[2][5][6][7]
Boiling Point	263-270 °C at 760 mmHg; 142-143 °C at 12 mmHg	[5][6][7]
Density	Approximately 1.103 - 1.106 g/mL at 20-25 °C	[2][8]
Refractive Index (n _{20/D})	1.522 - 1.528	[2][5][7]
Solubility	Insoluble in water; soluble in organic solvents and oils. Miscible with ethanol.	[1][5][8]
Flash Point	>106.1 °C (>230 °F)	[2][8][9]
LogP	2.8	[2][10]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Ethyl 4-methoxybenzoate**.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (including the ipso-

carbons attached to the ester and methoxy groups), the methoxy carbon, and the two carbons of the ethyl group.

- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O (ester) stretching vibration, typically around 1710-1730 cm^{-1} . Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic groups.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at $m/z = 180$, corresponding to the molecular weight of the compound.

Reactivity and Chemical Behavior

- Stability: **Ethyl 4-methoxybenzoate** is stable under normal laboratory conditions.[\[6\]](#)
- Reactivity:
 - Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-methoxybenzoic acid and ethanol.[\[1\]](#)
 - Esterification: It is synthesized through the Fischer esterification of 4-methoxybenzoic acid and ethanol.[\[1\]](#)[\[2\]](#)
- Incompatibilities: It should be kept away from strong oxidizing agents.[\[6\]](#)
- Hazardous Reactions: Hazardous polymerization does not occur.[\[6\]](#)

Experimental Protocols

Synthesis of **Ethyl 4-methoxybenzoate** via Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of **Ethyl 4-methoxybenzoate** from 4-methoxybenzoic acid and ethanol using an acid catalyst.

Materials:

- 4-methoxybenzoic acid (p-anisic acid)

- Absolute ethanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or dichloromethane (for extraction)

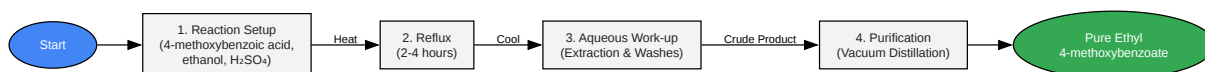
Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~0.1 equivalents) to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess ethanol using a rotary evaporator.
 - Dissolve the residue in an organic solvent like diethyl ether.
 - Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure to obtain the crude product.

- Purification: The crude **Ethyl 4-methoxybenzoate** can be purified by vacuum distillation to yield a pure, colorless to pale yellow liquid.

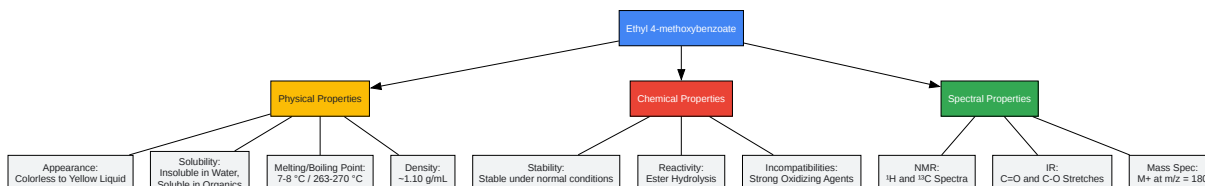
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **Ethyl 4-methoxybenzoate** and a logical breakdown of its chemical properties.



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Caption: A generalized workflow for the synthesis and purification of **Ethyl 4-methoxybenzoate**.



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Caption: Classification of the key properties of **Ethyl 4-methoxybenzoate**.

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